![molecular formula C12H19NO3 B2370842 tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate CAS No. 1049160-82-8](/img/structure/B2370842.png)
tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate
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Description
Scientific Research Applications
Alkylation of Furan Compounds
One of the key applications of compounds like tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate involves the alkylation of furan. A study by Lukevits et al. (1986) explored the synthesis of alkylfuran by reacting furan with tert-butanol in the presence of the ion-exchange resin Amberlyst 15. This process is significant for the development of furan-based compounds with various applications in organic chemistry and pharmaceuticals (Lukevits et al., 1986).
Synthesis of Organometallic Compounds
Another important area is the synthesis of organometallic compounds. A study by Patra et al. (2012) discussed the synthesis of planar chiral carboxylic acid derivatives containing (η6-arene)Cr(CO)3, which are important for medicinal organometallic chemistry. They explored the use of tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate in this context, highlighting its role in creating bioorganometallics based on antibiotic structures (Patra, Merz, & Metzler‐Nolte, 2012).
Neuroactive Compound Synthesis
In the field of neuroscience, tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate derivatives have been used in synthesizing neuroactive compounds. Pajouhesh et al. (2000) described the preparation of both enantiomers of a neuroexcitant compound using a tert-butoxycarbonyl derivative, demonstrating its importance in synthesizing compounds with potential neurological applications (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Drug Delivery Systems
The compound has also been investigated in the context of drug delivery systems. Kalhapure and Akamanchi (2012) synthesized an oleic acid-based heterolipid using a tert-butyl acrylate derivative for developing self-microemulsifying drug delivery systems. This highlights its potential in enhancing the solubility and delivery of poorly soluble drugs (Kalhapure & Akamanchi, 2012).
Synthesis of Heterocyclic Compounds
tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate is also pivotal in synthesizing diverse heterocyclic compounds. For instance, Zheng, Lu, and Li (2013) utilized tert-butyl peroxides in a Brønsted acid-catalyzed rearrangement to construct substituted furans, a process central to the development of various pharmaceutical and agrochemical compounds (Zheng, Lu, & Li, 2013).
properties
IUPAC Name |
tert-butyl 3-(furan-2-ylmethylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(14)6-7-13-9-10-5-4-8-15-10/h4-5,8,13H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYSWPLSOOALIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate |
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